2,5-Dimethylpiperazine-1,4-diethanol

Descripción general

Descripción

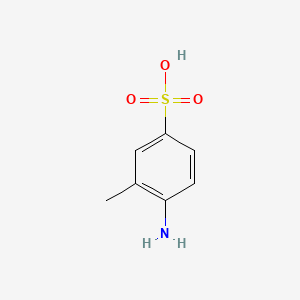

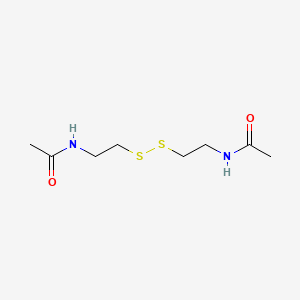

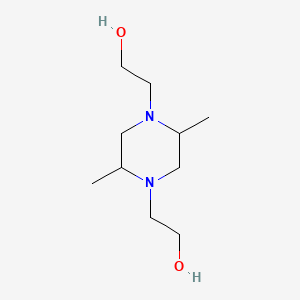

2,5-Dimethylpiperazine-1,4-diethanol (CAS: 53503-86-9) is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of 202.29 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperazine derivatives has been studied extensively. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 2,5-Dimethylpiperazine-1,4-diethanol is based on its molecular formula C10H22N2O2. More detailed structural information would require specific spectroscopic analyses.Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

The compound has shown promise in the treatment of neurodegenerative diseases such as Parkinson’s, Schizophrenia, and Alzheimer’s disease . Molecular docking analysis suggests that inhibitors based on this compound could be potential therapeutic agents .

Physicochemical Property Analysis

2,5-Dimethylpiperazine-1,4-diethanol: has been synthesized and characterized, showing a stable crystalline structure in the monoclinic system. Its physicochemical properties have been studied using various techniques, including infrared absorption spectroscopy .

Inorganic-Organic Hybrid Material Development

This compound forms part of a novel inorganic-organic hybrid material, which exhibits remarkable stability and strong electrophilic activity, characteristics common in physiologically active compounds .

Intermolecular Interaction Study

The compound’s structure allows for bifurcated N–H⋯O and weak C–H⋯O hydrogen bonds with nitrate anions, contributing to the stability and cohesion of the structure. This has been visualized and quantified using Hirshfeld surfaces analysis and other techniques .

Electrical Property Investigation

A detailed theoretical investigation using a DFT approach has been employed to examine the electrical properties of the compound, which could have implications in the development of new materials with specific electrical characteristics .

Thermal Stability Assessment

Thermal examination of 2,5-Dimethylpiperazine-1,4-diethanol revealed a two-stage breakdown process, providing insights into its thermal stability and potential applications in environments requiring high thermal resistance .

Electrophilic Activity Analysis

Frontier orbital analysis has indicated that the compound has strong electrophilic activity, making it a candidate for further research in fields requiring such chemical behavior .

Bioactive Property Exploration

The compound’s bioactive properties have been explored, suggesting its use in creating physiologically active compounds for various therapeutic interventions .

Safety and Hazards

2,5-Dimethylpiperazine-1,4-diethanol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Mecanismo De Acción

Target of Action

The compound is primarily used for research and development purposes

Mode of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with certain receptors or enzymes in the skin, eyes, and respiratory system, but the exact mechanisms are yet to be determined.

Biochemical Pathways

The biochemical pathways affected by 2,5-Dimethylpiperazine-1,4-diethanol are currently unknown. A study on a similar compound, (2r,5s)-2,5-dimethylpiperazine-1,4-diium dinitrate, suggests potential applications in the treatment of neurodegenerative disorders . This indicates that 2,5-Dimethylpiperazine-1,4-diethanol might also interact with biochemical pathways related to these disorders.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it has some effect at the cellular level, possibly involving inflammation or irritation pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethylpiperazine-1,4-diethanol. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

2-[4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9-7-12(4-6-14)10(2)8-11(9)3-5-13/h9-10,13-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVURKMSVSTUWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1CCO)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968243 | |

| Record name | 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpiperazine-1,4-diethanol | |

CAS RN |

53503-86-9 | |

| Record name | 2,5-Dimethyl-1,4-piperazinediethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53503-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpiperazine-1,4-diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053503869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpiperazine-1,4-diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.